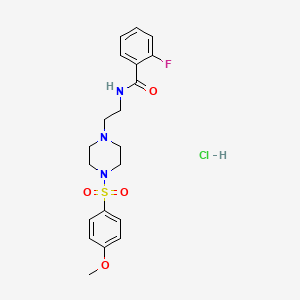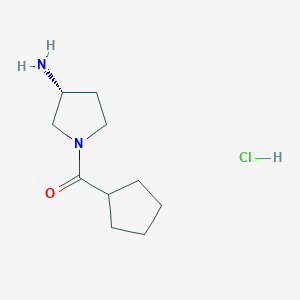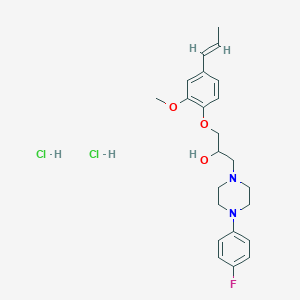
2-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the preparation of arylcarboxamides with substituted piperazine moieties. For instance, the first paper describes the synthesis of a sulfonate reagent with a substituted piperazine for use in analytical derivatization in liquid chromatography . The second paper discusses the preparation of arylcarboxamides as selective dopamine D3 receptor ligands, where the piperazine ring is a critical structural component . These methods could potentially be adapted for the synthesis of 2-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride by incorporating the appropriate fluorinated benzamide moiety.
Molecular Structure Analysis
The molecular structure of compounds with substituted piperazines and sulfonyl groups is significant for their biological activity. The second paper highlights the importance of the carboxamide linker in achieving selectivity between dopamine D3 and D2 receptors . The presence of a carbonyl group in the linker is crucial for maintaining high affinity at the D3 receptor. This suggests that the molecular structure of this compound, particularly the carboxamide linker, could be influential in its receptor binding properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their interactions with biological targets or in their analytical applications. The first paper describes the use of a sulfonate reagent with a tertiary amino function that can be removed by acid treatment after derivatization . This indicates that the compound may also undergo specific chemical reactions under certain conditions, such as acid-catalyzed hydrolysis, which could be relevant for its purification or functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored for their intended applications. For example, the sulfonate reagent mentioned in the first paper is designed for sensitive detection in liquid chromatography, with a linear range suitable for the determination of caproic acid . Similarly, the arylcarboxamides in the second paper are evaluated for their binding affinities to dopamine receptors, which are influenced by their physical and chemical properties . The compound of interest would likely have properties that facilitate its interaction with biological targets or its detection in analytical methods, depending on its intended use.
Scientific Research Applications
Analytical Chemistry Applications
A novel sulfonate reagent, closely related to the chemical structure , was synthesized for analytical derivatization in liquid chromatography. This reagent, designed for sensitive detection after tagging an analyte, incorporates a fluorophore and a tertiary amino function (a substituted piperazine) that can be removed post-derivatization by acid treatment. Such reagents are pivotal in enhancing the sensitivity and specificity of liquid chromatography methods used in various scientific investigations, including pharmaceutical analysis and environmental monitoring Hsin‐Lung Wu et al., 1997.
Neuroscience and Pharmacology
In neuroscience and pharmacology, derivatives closely related to "2-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride" have been utilized as molecular imaging probes. For instance, a selective serotonin 1A (5-HT1A) molecular imaging probe was used with positron emission tomography (PET) to quantify 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. This research highlights the compound's potential utility in diagnosing and understanding the progression of neurodegenerative diseases V. Kepe et al., 2006.
Drug Development and Metabolism
Compounds structurally similar to "this compound" have been explored in drug development, particularly as antidepressants. The metabolism of such a novel antidepressant was investigated using human liver microsomes and recombinant enzymes, revealing insights into its oxidative metabolism and potential metabolic pathways in humans. This kind of research is crucial for understanding the pharmacokinetics and safety profile of new therapeutic agents Mette G. Hvenegaard et al., 2012.
properties
IUPAC Name |
2-fluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S.ClH/c1-28-16-6-8-17(9-7-16)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)18-4-2-3-5-19(18)21;/h2-9H,10-15H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYWJYANQFXKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)

![N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)

![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)

![6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3013720.png)


![Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3013726.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3013729.png)